molecular formula C14H14N2O3 B5571554 N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B5571554
M. Wt: 258.27 g/mol
InChI Key: GIRGJXQFXZQQNE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the dimethoxyphenyl group and the pyridine ring in its structure makes it a compound of interest for various scientific research applications.

Mechanism of Action

Target of Action

N-(2,4-dimethoxyphenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .

Mode of Action

Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . It serves as a coenzyme for hundreds of dehydrogenases in redox reactions .

Biochemical Pathways

Nicotinamide is a key player in the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . In this pathway, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD . N-(2,4-dimethoxyphenyl)nicotinamide, being a derivative of nicotinamide, might also be involved in this pathway, but specific studies are needed to confirm this.

Pharmacokinetics

Nicotinamide is known to be absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excreted via the kidneys . The ADME properties of N-(2,4-dimethoxyphenyl)nicotinamide might be similar, but specific studies are needed to confirm this.

Result of Action

Nicotinamide is known to have a neuroprotective effect and can reduce the incidence of non-melanoma skin cancers . It is also involved in cellular energy metabolism and DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with pyridine-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
  • N-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid

Uniqueness

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of the dimethoxyphenyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)16-14(17)10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRGJXQFXZQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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